Methyl (5-hydroxy-1-pyridin-2-yl-1H-pyrazol-3-yl)-acetate
CAS No.: 1119391-01-3
Cat. No.: VC3950695
Molecular Formula: C11H11N3O3
Molecular Weight: 233.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1119391-01-3 |
|---|---|
| Molecular Formula | C11H11N3O3 |
| Molecular Weight | 233.22 g/mol |
| IUPAC Name | methyl 2-(3-oxo-2-pyridin-2-yl-1H-pyrazol-5-yl)acetate |
| Standard InChI | InChI=1S/C11H11N3O3/c1-17-11(16)7-8-6-10(15)14(13-8)9-4-2-3-5-12-9/h2-6,13H,7H2,1H3 |
| Standard InChI Key | XVTQAXXMUNXFMU-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=CC(=O)N(N1)C2=CC=CC=N2 |
| Canonical SMILES | COC(=O)CC1=CC(=O)N(N1)C2=CC=CC=N2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) linked to a pyridine moiety at the 1-position and an acetate ester at the 3-position. The hydroxyl group at the 5-position of the pyrazole ring introduces polarity, influencing its solubility and reactivity . Crystallographic studies of analogous pyrazole derivatives, such as those reported by De Gruyter, highlight the planar geometry of the pyridine and pyrazole rings, which are stabilized by intramolecular hydrogen bonding and π-π interactions .
Physicochemical Data
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 233.22 g/mol | |
| CAS Number | 1119391-01-3 | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Likely polar aprotic solvents | Inferred |
The absence of melting and boiling point data in available literature underscores the compound’s specialized use and limited commercial history .
Synthesis and Reactivity
Reactivity Profile
The compound’s reactivity is dominated by its functional groups:
-
Hydroxyl Group: Participates in hydrogen bonding and can undergo alkylation or acylation.
-
Pyridine Ring: Acts as a weak base and coordinates with metal ions, relevant in catalysis .
-
Ester Group: Susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid .
Applications in Pharmaceutical and Industrial Chemistry
Drug Discovery and Development
Pyrazole and pyridine hybrids are prevalent in pharmacologically active compounds. For instance, derivatives of this class exhibit antimicrobial, anticancer, and anti-inflammatory properties . Methyl (5-hydroxy-1-pyridin-2-yl-1H-pyrazol-3-yl)acetate may serve as a precursor for kinase inhibitors or receptor antagonists, given the pyridine ring’s ability to mimic purine bases in ATP-binding pockets .
Coordination Chemistry
The pyridine nitrogen and hydroxyl group enable coordination to transition metals, forming complexes with potential catalytic or magnetic properties. A study on copper complexes of similar pyridylpyrazoles demonstrated enhanced stability and redox activity, suggesting applications in materials science .
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